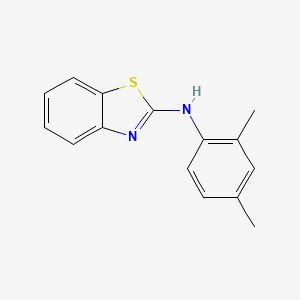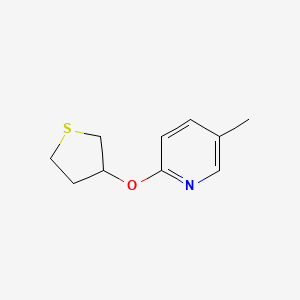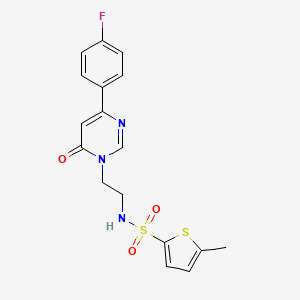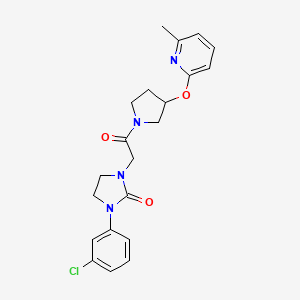![molecular formula C18H22N4O3S2 B2427997 Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate CAS No. 886908-59-4](/img/structure/B2427997.png)
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H22N4O3S2 and its molecular weight is 406.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate exhibit significant antimicrobial activity. These compounds have been tested against various microorganisms like Escherichia coli, Staphylococcus aureus, and Candida albicans, showing good efficacy in inhibiting their growth. This suggests potential applications in developing new antibacterial and antifungal agents (Suresh, Lavanya, & Rao, 2016).
Potential Antidepressant and Antihypertensive Properties
Some derivatives of this compound have been studied for their potential as antidepressants, particularly as 5-HT2 receptor antagonists. This receptor is often targeted in the treatment of depression. Additionally, similar compounds have been explored for antihypertensive properties, indicating a potential role in managing high blood pressure (Watanabe et al., 1992); (Bayomi et al., 1999).
Tuberculostatic Activity
Research on structural analogs of this compound has shown promising tuberculostatic activity. These findings are significant for the development of new treatments for tuberculosis (Titova et al., 2019).
Synthesis and Structural Analysis
Studies have also focused on the synthesis and structural characterization of these compounds. Understanding their molecular structure is crucial for exploring their biological activity and potential therapeutic applications (Shukla et al., 2017).
Inotropic Evaluation
Some derivatives have been evaluated for positive inotropic activity, which could be beneficial in treating certain cardiovascular conditions. These compounds showed favorable activity compared to standard drugs in isolated heart preparations, indicating potential for development as heart medications (Liu et al., 2009).
Mechanism of Action
Target of Action
The primary targets of this compound appear to be related to neuroprotection and anti-neuroinflammatory pathways . The compound interacts with proteins such as ATF4 and NF-kB , which are involved in cellular stress responses and inflammatory processes, respectively.
Mode of Action
The compound interacts with its targets, leading to a reduction in endoplasmic reticulum (ER) stress and apoptosis . This is achieved through the inhibition of the ER chaperone, BIP, and the apoptosis marker, cleaved caspase-3 . The compound also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress, a condition that occurs when there is an accumulation of misfolded proteins in the ER . The compound also inhibits the NF-kB inflammatory pathway , which plays a crucial role in immune and inflammatory responses.
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it may have good bioavailability in the central nervous system .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of ER stress markers and apoptosis markers in human neuronal cells . It also shows significant anti-neuroinflammatory properties by inhibiting the production of NO and TNF-α in LPS-stimulated human microglia cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activation barrier of certain reactions can be overcome under specific conditions, such as heating . .
Properties
IUPAC Name |
methyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-3-13-19-18-22(20-13)16(23)15(27-18)14(12-5-4-10-26-12)21-8-6-11(7-9-21)17(24)25-2/h4-5,10-11,14,23H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDJOIDWFZQVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2427920.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2427926.png)
![3-(2-chlorophenyl)-5-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2427927.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2427928.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate](/img/structure/B2427932.png)
![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2427933.png)
![1-Cyclohexyl-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B2427935.png)
![2-(Phenylmethoxycarbonylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2427936.png)
![ethyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2427937.png)
